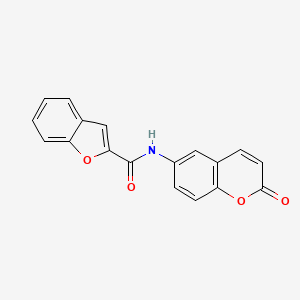

N-(2-氧代色满-6-基)-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

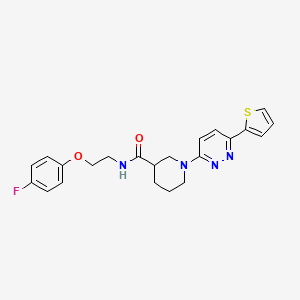

“N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an amide group (-CONH2), and a chromen-2-one group (a bicyclic compound consisting of fused benzene and pyran rings with a carbonyl group at the 2-position) .

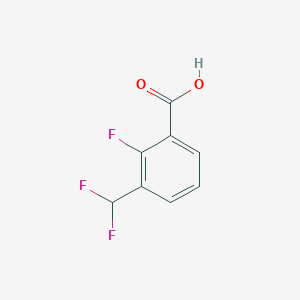

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was confirmed by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The exact structure of “N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” would need to be confirmed using similar techniques.科学研究应用

合成和胆碱酯酶抑制活性

合成途径和胆碱酯酶抑制:对 N-(2-氧代色满-6-基)-1-苯并呋喃-2-甲酰胺衍生物的研究包括它们的合成和对潜在生物活性的评估。一项值得注意的研究涉及合成苯并呋喃-2-甲酰胺-N-苄基吡啶卤化物衍生物作为胆碱酯酶抑制剂。该合成涉及一系列反应,从水杨醛衍生物和溴乙酸乙酯开始,导致水解和酰胺化过程。然后将这些化合物与苄基卤化物反应以获得目标化合物。光谱方法证实了这些衍生物的结构。一些合成的化合物显示出有效的丁酰胆碱酯酶抑制,IC50 值范围为 0.054 至 2.7 µM。此外,某些化合物对 Aβ 自聚集表现出显着的抑制作用,展示了它们在解决阿尔茨海默病相关病理学中的潜力 (Abedinifar 等,2018)。

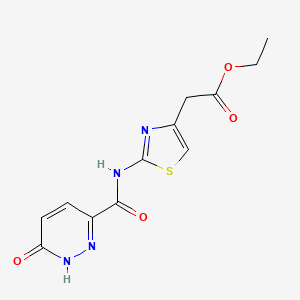

微波辅助合成

用于生物活性的微波辅助合成:对 N-(2-氧代色满-6-基)-1-苯并呋喃-2-甲酰胺衍生物的研究的另一个方面包括它们用于生物应用的微波辅助合成。一项研究展示了使用微波辅助单罐并行方法有效合成苯并呋喃-2-甲酰胺。这种方法促进了对具有生物活性的化合物的快速识别,一些衍生物显示出显着的抗炎、镇痛和解热活性。该研究强调了创新合成技术在药物发现中的重要性以及苯并呋喃-2-甲酰胺衍生物的潜在治疗应用 (谢等,2014)。

作用机制

Target of Action

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a compound that primarily targets enzymes such as lipoxygenase (LOX) and tumor-associated carbonic anhydrase IX . These enzymes play crucial roles in various biological processes. LOX is involved in the metabolism of fatty acids, while carbonic anhydrase IX is implicated in maintaining pH homeostasis in tumor cells .

Mode of Action

The interaction of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide with its targets involves inhibitory action. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in the disruption of the normal functioning of these enzymes, leading to potential therapeutic effects .

Biochemical Pathways

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide affects the biochemical pathways associated with its target enzymes. By inhibiting LOX, it disrupts the metabolism of fatty acids, which can lead to the modulation of inflammatory responses . By inhibiting carbonic anhydrase IX, it interferes with pH regulation in tumor cells, potentially inhibiting tumor growth .

Result of Action

The molecular and cellular effects of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting LOX, it can modulate inflammatory responses, and by inhibiting carbonic anhydrase IX, it can potentially inhibit tumor growth .

属性

IUPAC Name |

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-17-8-5-12-9-13(6-7-15(12)23-17)19-18(21)16-10-11-3-1-2-4-14(11)22-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZRKEDNEMHKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)

![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)

![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2568637.png)